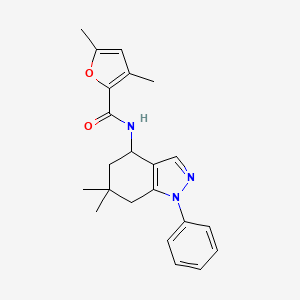![molecular formula C25H24N4O6 B4980913 1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine CAS No. 5679-32-3](/img/structure/B4980913.png)
1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine, commonly known as DNPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DNPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process involving various chemical reactions.
作用機序
The exact mechanism of action of DNPP is not fully understood. However, it is believed to exert its effects through the modulation of various cellular signaling pathways. DNPP has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DNPP has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. DNPP has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of using DNPP in scientific research is its ability to modulate multiple cellular pathways. This makes it a promising candidate for the development of multi-targeted therapies. However, the limitations of using DNPP in lab experiments include its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for the research on DNPP. One of the areas of interest is the development of DNPP-based therapies for neurodegenerative disorders. Another area of research is the investigation of DNPP's potential as an anticancer agent. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties are also important areas of research.
Conclusion:
In conclusion, DNPP is a promising chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its ability to modulate multiple cellular pathways makes it a promising candidate for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成法
The synthesis of DNPP involves the reaction of 3,5-dinitrophenol with 4-bromobenzyl bromide in the presence of a base, followed by the reaction of the intermediate product with 1-(4-phenylpiperazin-1-yl)propan-1-one. The final product is obtained after purification and isolation steps.
科学的研究の応用
DNPP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DNPP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c30-25(27-14-12-26(13-15-27)20-4-2-1-3-5-20)11-8-19-6-9-23(10-7-19)35-24-17-21(28(31)32)16-22(18-24)29(33)34/h1-7,9-10,16-18H,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJGWKSYCDIYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386380 |
Source


|
| Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5679-32-3 |
Source


|
| Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
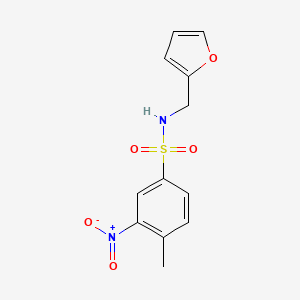
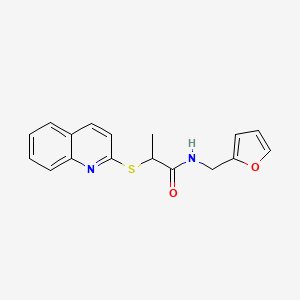
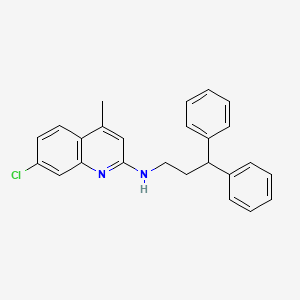
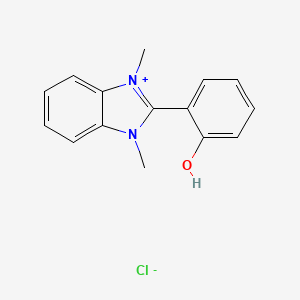
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
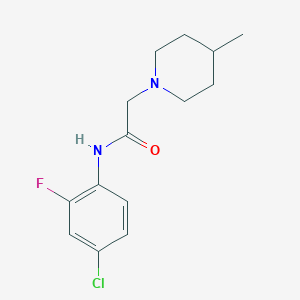
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)

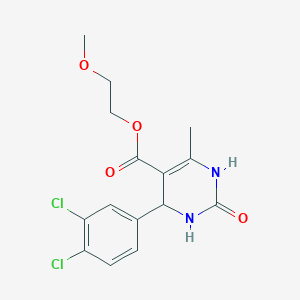

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
